

Potential off-target effects of BMS-199264 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BMS-199264 hydrochloride

Cat. No.: B606220 Get Quote

Technical Support Center: BMS-199264 Hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using **BMS-199264 hydrochloride**.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of BMS-199264 hydrochloride?

BMS-199264 hydrochloride is a selective inhibitor of the mitochondrial F1F0 ATP hydrolase activity.[1][2][3][4] Under ischemic conditions, the mitochondrial F1F0 ATP synthase can reverse its function and hydrolyze ATP, leading to a depletion of cellular energy reserves.[1][2] [3] BMS-199264 specifically inhibits this reverse, ATP-hydrolyzing activity without affecting the forward, ATP-synthesizing function of the enzyme.[1][2][3][4][5] This selective inhibition helps to preserve ATP levels during ischemic events.[4][5]

Q2: Does BMS-199264 hydrochloride inhibit the ATP synthase activity of F1F0 ATPase?

No, studies have consistently shown that **BMS-199264 hydrochloride** does not inhibit the ATP synthase function of the F1F0 ATPase.[1][2][3][4][5] This selectivity is a key feature of the







compound, distinguishing it from non-selective inhibitors like oligomycin and aurovertin, which inhibit both ATP synthesis and hydrolysis.[1][2][3][4]

Q3: Is BMS-199264 hydrochloride a potassium channel opener?

While BMS-199264 is structurally related to ATP-sensitive potassium (KATP) channel openers, it has been shown to have no KATP channel opening activity.[5] Its protective effects in cardiac ischemia models were not blocked by the KATP channel antagonist glyburide, confirming that its mechanism of action is independent of KATP channels.[5][6]

Troubleshooting Guide

Troubleshooting & Optimization

Check Availability & Pricing

Observed Problem	Potential Cause	Suggested Solution
No effect on ATP levels during induced ischemia.	1. Compound Degradation: Improper storage or handling may have led to the degradation of BMS-199264. 2. Insufficient Concentration: The concentration of BMS- 199264 used may be too low to effectively inhibit the F1F0 ATP hydrolase in your experimental system. 3. Timing of Administration: The compound may not have been administered with sufficient pre-incubation time to reach its target.	 Ensure the compound is stored under recommended conditions and prepare fresh solutions for each experiment. Perform a dose-response study to determine the optimal concentration. Effective concentrations in isolated rat heart models ranged from 1-10 μM.[4][5] 3. In isolated heart models, a pre-treatment period of 10 minutes has been used. Optimize the pre-incubation time for your specific model.
Reduced ATP levels observed in normoxic (non-ischemic) conditions.	1. Non-selective Inhibition: This is a potential indicator of off-target effects. However, extensive research has shown BMS-199264 to be highly selective for the hydrolase activity.[1][2][3][4][5] 2. Experimental Artifact: Other experimental conditions may be contributing to cellular stress and ATP depletion.	1. As a control, compare the effects of BMS-199264 with a non-selective inhibitor like oligomycin. Oligomycin is expected to reduce ATP levels in normoxic conditions by inhibiting ATP synthase.[4] 2. Carefully review all experimental parameters to identify other potential sources of cellular stress.
Unexpected changes in cellular signaling pathways.	Potential for Unknown Off- Target Effects: While the primary target is well-defined, the possibility of interactions with other cellular components cannot be entirely excluded.	Conduct a comprehensive literature search for studies that may have investigated the broader selectivity profile of BMS-199264. If no information is available, consider performing a screen against a panel of common off-target



proteins, such as kinases or Gprotein coupled receptors.

Quantitative Data Summary

Table 1: In Vitro Activity of BMS-199264 Hydrochloride

Parameter	Value	Reference
F1F0 ATP Hydrolase IC50	0.5 μΜ	[7]
Effect on ATP Synthase Activity	No inhibition observed	[1][2][3][4][5]

Table 2: Effect of BMS-199264 on ATP Synthase and Hydrolase Activity in Submitochondrial Particles from Ischemic Rat Hearts

Treatment	Synthase Activity (µmol ATP/min/mg)	Hydrolase Activity (μmol ADP/min/mg)	Reference
Vehicle	0.24 ± 0.02	0.25 ± 0.02	[6]
BMS-199264 (3 μM)	0.23 ± 0.02	0.18 ± 0.01	[6][7]
Oligomycin (3 μM)	0.09 ± 0.01	0.11 ± 0.01	[6]
P < 0.05 vs. Vehicle			

Experimental Protocols

Protocol 1: Measurement of F1F0 ATP Synthase and Hydrolase Activity in Submitochondrial Particles (SMPs)

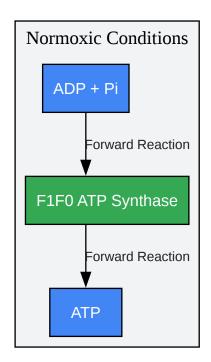
- Isolation of SMPs: Isolate mitochondria from the tissue of interest (e.g., rat hearts) using standard differential centrifugation methods. Prepare SMPs by sonication of the isolated mitochondria followed by centrifugation to pellet the particles.
- ATP Synthase Activity Assay:

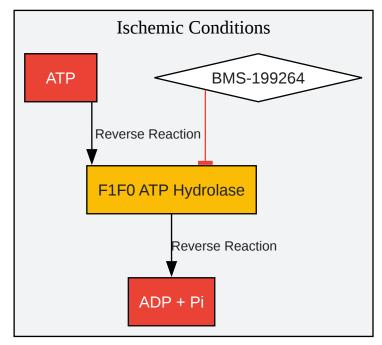


- Resuspend SMPs in a reaction buffer containing a respiratory substrate (e.g., succinate),
 ADP, and phosphate.
- Incubate with either vehicle or BMS-199264 at the desired concentration.
- Measure the rate of ATP synthesis, which can be determined by quantifying the disappearance of NADH in an enzyme-coupled assay system containing hexokinase and glucose-6-phosphate dehydrogenase.
- ATP Hydrolase Activity Assay:
 - Resuspend SMPs in a reaction buffer containing ATP.
 - Incubate with either vehicle or BMS-199264 at the desired concentration.
 - Measure the rate of ATP hydrolysis by quantifying the production of ADP or inorganic phosphate. This can be done using a variety of commercially available kits or colorimetric assays.

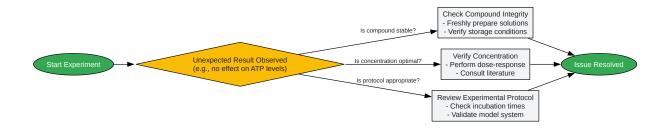
Visualizations

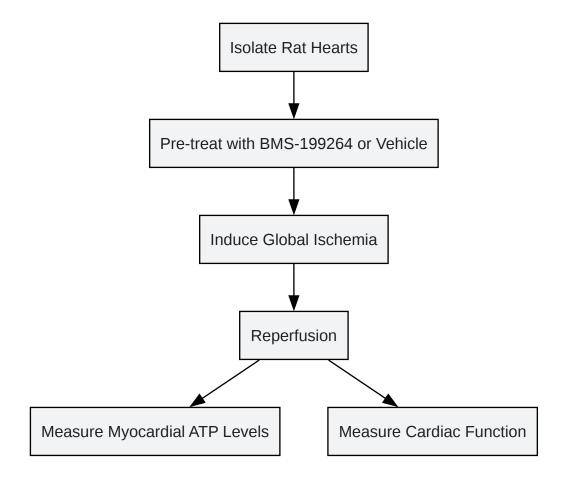












Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor BMS-199264 in myocardial ischemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor BMS-199264 in myocardial ischemia. | Semantic Scholar [semanticscholar.org]
- 4. Excessive ATP hydrolysis in ischemic myocardium by mitochondrial F1F0-ATPase: effect
 of selective pharmacological inhibition of mitochondrial ATPase hydrolase activity PubMed
 [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Potential off-target effects of BMS-199264 hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606220#potential-off-target-effects-of-bms-199264-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com